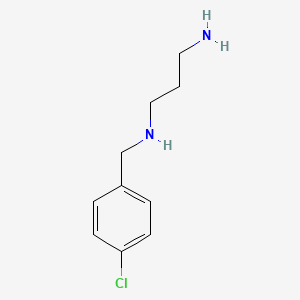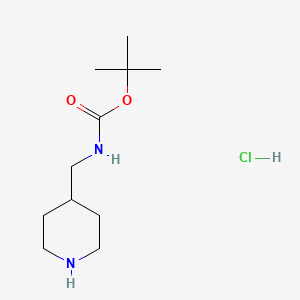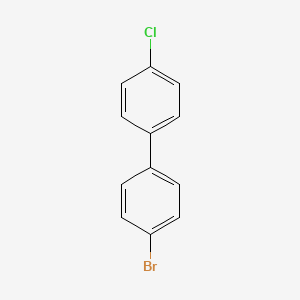
4-Bromo-4'-chloro-1,1'-biphenyl
概要
説明
4-Bromo-4’-chloro-1,1’-biphenyl is a chemical compound with the molecular formula C12H8BrCl. It has a molecular weight of 267.549 . It is a biphenyl starting material and can be used as an intermediate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 4-Bromo-4’-chloro-1,1’-biphenyl consists of two phenyl rings connected by a single bond, with a bromine atom attached to one ring and a chlorine atom attached to the other .Physical And Chemical Properties Analysis
4-Bromo-4’-chloro-1,1’-biphenyl is a solid at 20 degrees Celsius . Its melting point ranges from 156.0 to 160.0 degrees Celsius .科学的研究の応用
- Field : Physical Chemistry
- Application : The compound “4-Bromo-4’-chloro-1,1’-biphenyl” has been studied for its thermophysical properties .
- Methods : The data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results : The data includes information on triple point temperature, normal boiling temperature, critical temperature and pressure, density, enthalpy of vaporization or sublimation, heat capacity at saturation pressure and constant pressure, viscosity, and thermal conductivity .
- Field : Biochemistry
- Application : The compound “4-Bromo-4’-chloro-1,1’-biphenyl” has been studied for its in vitro metabolism by cytochrome P-450-dependent monooxygenases in rat hepatic microsomes .
- Methods : The study involved the use of rat hepatic microsomes and cytochrome P-450-dependent monooxygenases .
- Results : The compound undergoes reduction to biphenyl in cationic micelles (cetyltrimethyl-ammonium bromide) by electrochemically generated anion radicals of 9-phenylanthracene .
Thermophysical Property Data
In Vitro Metabolism
- Field : Materials Science
- Application : “4-Bromo-4’-chloro-1,1’-biphenyl” can be used in the preparation of indenoindole derivatives, which are used as organic electroluminescent device materials .
- Methods : The specific methods of application or experimental procedures would depend on the specific type of electroluminescent device being produced .
- Results : The use of “4-Bromo-4’-chloro-1,1’-biphenyl” in these devices could potentially improve their performance, although specific results would depend on the exact device and application .
- Field : Materials Science
- Application : “4-Bromo-4’-chloro-1,1’-biphenyl” is used as an intermediate in the synthesis of liquid crystals .
- Methods : The compound is used in various synthetic procedures to produce liquid crystals .
- Results : The use of “4-Bromo-4’-chloro-1,1’-biphenyl” as an intermediate can lead to the production of high-quality liquid crystals .
- Field : Organic Chemistry
- Application : “4-Bromo-4’-chloro-1,1’-biphenyl” can be used as a catalyst in the synthesis of biphenyl .
- Methods : The compound is used in conjunction with other reagents and under specific conditions to catalyze the synthesis of biphenyl .
- Results : The use of “4-Bromo-4’-chloro-1,1’-biphenyl” as a catalyst can increase the yield of biphenyl synthesis .
Organic Electroluminescent Device Materials
Intermediates of Liquid Crystals
Catalyst in Biphenyl Synthesis
- Field : Organic Chemistry
- Application : “4-Bromo-4’-chloro-1,1’-biphenyl” is used in the synthesis of 4-biphenylthiolate .
- Methods : The specific methods of application or experimental procedures would depend on the specific type of synthesis being conducted .
- Results : The use of “4-Bromo-4’-chloro-1,1’-biphenyl” in these syntheses could potentially improve the yield and quality of the 4-biphenylthiolate .
- Field : Organic Chemistry
- Application : “4-Bromo-4’-chloro-1,1’-biphenyl” is used in the synthesis of various biphenyl derivatives .
- Methods : The compound is used in conjunction with other reagents and under specific conditions to synthesize various biphenyl derivatives .
- Results : The use of “4-Bromo-4’-chloro-1,1’-biphenyl” in these syntheses can lead to the production of a wide range of biphenyl derivatives with various biological and medicinal applications .
- Field : Organic Chemistry
- Application : “4-Bromo-4’-chloro-1,1’-biphenyl” can be used as a catalyst in the synthesis of biphenyls .
- Methods : The compound is used in conjunction with other reagents and under specific conditions to catalyze the synthesis of biphenyls .
- Results : The use of “4-Bromo-4’-chloro-1,1’-biphenyl” as a catalyst can increase the yield of biphenyl synthesis .
Synthesis of 4-biphenylthiolate
Synthesis of Biphenyl Derivatives
Catalyst in the Synthesis of Biphenyls
特性
IUPAC Name |
1-bromo-4-(4-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrCl/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXVUHANYJZYHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-4'-chloro-1,1'-biphenyl | |
CAS RN |
23055-77-8 | |
| Record name | 4-Bromo-4'-chloro-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

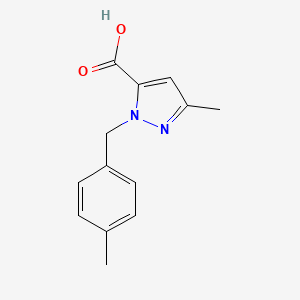
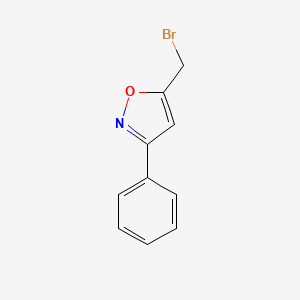
![5-Benzylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1272252.png)





![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B1272265.png)


